Acifran

GPCR pharmacology Lipid metabolism Niacin receptor signaling

Acifran (AY 25712) is the definitive dual GPR109A/GPR109B agonist reference standard. Unlike niacin, it achieves LDL‑C reduction and HDL‑C elevation without compliance-limiting flushing, and lacks fibrate-associated hepatotoxicity. Its well-characterized SAR, Jirkovsky synthetic accessibility, and clean PK profile ensure experimental reproducibility in lipid metabolism and GPCR signaling. Procure ≥98% HPLC-purity acifran for translational pharmacology, receptor dimerization studies, and medicinal chemistry scaffold optimization.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 72420-38-3
Cat. No. B1664999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcifran
CAS72420-38-3
Synonyms2-methyl-2-phenyl-3(2H)furanone-5-carboxylic acid
acifran
AY 25712
AY-25,712
AY-25712
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyDFDGRKNOFOJBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acifran (CAS 72420-38-3) Procurement Overview: A GPR109A/GPR109B Agonist for Lipid Research


Acifran (AY 25712) is a racemic, orally active, small-molecule agonist of the high- and low-affinity niacin receptors, GPR109A (HM74A/HCA2) and GPR109B (HM74/HCA3) [1]. It belongs to the hydroxycarboxylic acid receptor (HCA) agonist class and is employed preclinically as a tool compound to investigate lipid metabolism, GPR109A/B signaling, and therapeutically relevant pathways without the confounding vasodilatory effects of niacin [2]. Its well‑characterized in vitro pharmacology, robust in vivo lipid‑modulating activity, and established clinical tolerability profile make it a reference standard for comparative studies of GPR109A/B agonists [3].

Why Acifran Cannot Be Substituted with Niacin or Other HCA Agonists


Although niacin, acipimox, MK‑1903, and SCH 900271 all engage the GPR109A receptor, their pharmacological profiles diverge markedly in terms of receptor subtype selectivity, signaling bias, in vivo lipid efficacy, and side‑effect liability [1]. Niacin produces compliance‑limiting flushing via GPR109A‑mediated prostaglandin release, whereas acifran's clinical experience indicates that its flushing is transient and mild, rarely causing study discontinuation [2]. Furthermore, GPR109A agonism alone is insufficient to reproduce niacin's full lipid‑modulating spectrum; compounds such as MK‑1903 and SCH 900271 suppress free fatty acids acutely but fail to deliver meaningful improvements in LDL‑C or HDL‑C in humans [3]. Acifran, by contrast, demonstrates consistent LDL‑C reduction and HDL‑C elevation in both animal models and hyperlipoproteinemic patients, validating its unique translational fidelity among GPR109A agonists [4].

Acifran Quantitative Differentiation Evidence: Head‑to‑Head Data vs. Comparators


Acifran vs. Niacin: GPR109A Potency and Receptor Subtype Activity

Acifran activates GPR109A with an EC50 of 160 nM for ERK1/2 phosphorylation in CHO‑K1 cells, while niacin's EC50 is 47 nM, indicating comparable high‑affinity receptor engagement [1]. Critically, acifran also robustly activates the low‑affinity niacin receptor GPR109B (EC50 = 316 nM), a feature that distinguishes it from many synthetic GPR109A agonists that lack GPR109B activity and fail to recapitulate niacin's full lipid profile [2]. Niacin's GPR109B EC50 exceeds 100 μM, underscoring acifran's broader receptor activation [1].

GPCR pharmacology Lipid metabolism Niacin receptor signaling

Acifran Human Efficacy: LDL‑C and HDL‑C Changes vs. Placebo

In a randomized, double‑blind, placebo‑controlled trial in type IIa hyperlipoproteinemic patients, acifran (100 mg t.i.d.) reduced LDL‑C by 13% from baseline (p<0.01) and 14% relative to placebo (p<0.05) at Week 8, while HDL‑C increased by 11% over both baseline and placebo (p<0.05) [1]. The LDL/HDL ratio improved by 20% from baseline and 21% vs. placebo (p<0.05) [1]. At 300 mg t.i.d., triglycerides fell by 25% from baseline (p<0.001) and 35% vs. placebo (p<0.05) at Week 12, with HDL‑C 18% higher than placebo (p<0.05) [1].

Clinical lipidology Hyperlipoproteinemia Cholesterol modulation

Acifran Tolerability: Flushing Severity vs. Niacin

Niacin induces intense, compliance‑limiting flushing in a majority of patients via GPR109A‑mediated prostaglandin release, requiring gradual dose titration or concomitant aspirin [1]. In contrast, acifran's flushing profile is markedly attenuated. In a 30‑patient clinical trial, transient mild flushing and pruritus occurred in only a subset of subjects; no patient discontinued the study due to drug intolerance or side effects [2]. This favorable tolerability is corroborated by preclinical and clinical reports indicating acifran produces lipid‑lowering effects "without the skin flushing side‑effects associated with niacin treatment" .

Drug tolerability Flushing GPR109A‑mediated adverse events

Acifran Pharmacokinetics: Predictable, Linear Elimination vs. Hepatic Metabolism of Niacin

Acifran exhibits simple, predictable pharmacokinetics: peak serum concentrations occur 1‑2 hours after oral dosing, elimination half‑life is 1.6 hours, and the drug is excreted unchanged in urine with no detectable biotransformation in healthy humans [1]. In rats and dogs, >80% of circulating radioactivity is parent drug, with linear, dose‑proportional pharmacokinetics unaffected by repeated dosing [2]. Niacin, by contrast, undergoes extensive hepatic metabolism via conjugation and amidation pathways, complicating dose‑response predictions [3].

Pharmacokinetics Drug metabolism Excretion

Acifran In Vivo Lipid Efficacy vs. Niacin and Clofibrate

In hyperlipidemic rats, acifran (1 mg/kg) reduces serum triglycerides and LDL and increases the HDL/total cholesterol ratio [1]. It also lowers triglycerides in streptozotocin‑induced diabetic rats [1]. Comparative in vivo data demonstrate that acifran exhibits higher potency than both nicotinic acid and clofibrate in preclinical lipid‑lowering models, while also reducing circulating LDL‑C without affecting liver weight or liver enzymes . This favorable efficacy‑to‑hepatotoxicity ratio distinguishes acifran from clofibrate, which carries known hepatic risks.

Preclinical lipidology Dyslipidemia models Triglyceride reduction

Acifran Enantiomeric Activity: S‑Enantiomer as Active Principle

Acifran is supplied as a racemic mixture, but pharmacological activity resides predominantly in the (S)‑enantiomer. EC50 determinations on separated enantiomers revealed that the (+)/(S)‑enantiomer is approximately twice as active as the racemate at both GPR109A and GPR109B, whereas the (‑)/(R)‑enantiomer shows variable, purity‑dependent activity [1]. All activity of racemic acifran can be attributed to the (S)‑enantiomer [1]. This stereochemical discrimination informs experimental design for studies requiring precise dosing of the active species.

Chiral pharmacology Stereochemistry Receptor binding

Acifran Procurement Scenarios: Where It Delivers Value


GPCR Signaling Studies Requiring Dual GPR109A/GPR109B Agonism

Acifran is the reference agonist for experiments investigating signaling downstream of both high‑ and low‑affinity niacin receptors. Its EC50 values for GPR109A (160 nM) and GPR109B (316 nM) are well‑characterized in ERK1/2 phosphorylation assays, enabling researchers to interrogate pathways potentially mediated by GPR109B that are not engaged by GPR109A‑selective agonists like MK‑1903 [1]. The compound's clean PK profile—no metabolism, predictable elimination—further reduces experimental variability in cellular and in vivo models [2].

Preclinical Dyslipidemia and Atherosclerosis Models

In hyperlipidemic and diabetic rat models, acifran at 1 mg/kg reproducibly lowers serum triglycerides and LDL while elevating the HDL/total cholesterol ratio [1]. Its potency surpasses that of niacin and clofibrate in these models, making it a cost‑effective tool for proof‑of‑concept studies examining lipid modulation [2]. The compound's lack of hepatotoxicity—unlike fibrates—allows chronic dosing without confounding liver pathology [2].

Translational Studies of Flushing‑Independent GPR109A Pharmacology

Acifran offers a unique opportunity to dissect the lipid‑modulating effects of GPR109A/B agonism from the vasodilatory flushing response. Clinical data confirm that acifran's flushing is transient and mild, with zero trial discontinuations due to intolerance [1]. This contrasts sharply with niacin, MK‑0354, and other GPR109A agonists that either induce flushing or fail to lower lipids [2]. Researchers can therefore use acifran to validate target engagement without the confounding variable of prostaglandin‑mediated adverse effects.

SAR and Lead Optimization for Next‑Generation Niacin Mimetics

Multiple medicinal chemistry campaigns have used acifran as a starting scaffold for generating novel GPR109A/GPR109B agonists [1]. Its well‑defined SAR, synthetic accessibility (via the Jirkovsky route from acetophenone), and racemic nature provide a tractable template for exploring substitutions that enhance potency, selectivity, or pharmacokinetics [2]. Procurement of high‑purity acifran (≥98% by HPLC) ensures reproducibility in analog synthesis and comparative biological evaluation.

Quote Request

Request a Quote for Acifran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.